

# Navigating the Crystalline Landscape of Pyrimidine Carboxylic Acids: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Methylpyrimidine-5-carboxylic acid

**Cat. No.:** B145779

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**Abstract:** This technical guide provides an in-depth overview of the crystallographic analysis of pyrimidine carboxylic acids, a class of compounds with significant interest in pharmaceutical research. While a specific crystal structure for **4-Methylpyrimidine-5-carboxylic acid** is not publicly available at the time of this writing, this document synthesizes available crystallographic data from closely related analogues to offer a comprehensive understanding of their structural characteristics. Detailed experimental protocols for synthesis and single-crystal X-ray diffraction are presented, alongside a generalized workflow for crystal structure determination. This guide aims to equip researchers with the foundational knowledge necessary for the structural elucidation of novel pyrimidine carboxylic acid derivatives.

## Introduction

Pyrimidine carboxylic acids are heterocyclic compounds that form the backbone of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The spatial arrangement of atoms within their crystal lattice is fundamental to understanding their physicochemical properties, such as solubility, stability, and, crucially, their interaction with biological targets. X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the structural analysis of pyrimidine carboxylic acids, with a particular interest in the titular compound, **4-Methylpyrimidine-5-carboxylic acid**. Despite a thorough search of crystallographic databases, no public crystal structure determination for this specific molecule has been identified. Therefore, this document will leverage data from structurally similar pyrimidine carboxylic acids to provide a representative understanding of the crystallographic features of this class of compounds.

## Crystallographic Data of Related Pyrimidine Derivatives

To provide a comparative framework, the following tables summarize the crystallographic data for selected pyrimidine derivatives, including pyrimidine-4-carboxylic acid and 4,6-dichloro-5-methylpyrimidine. These examples illustrate the typical packing arrangements and hydrogen bonding motifs observed in the crystal structures of this family of compounds.

Table 1: Crystallographic Data for Pyrimidine-4-carboxylic acid[1][2]

Parameter	Value
Chemical Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	124.10 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /m
a (Å)	6.0080(12)
b (Å)	6.3519(13)
c (Å)	7.4834(15)
β (°)	112.20(3)
Volume (Å <sup>3</sup> )	264.41(9)
Z	2
Temperature (K)	293
Radiation	Mo Kα
R-factor	0.048

Table 2: Crystallographic Data for 4,6-dichloro-5-methylpyrimidine[3]

Parameter	Value
Chemical Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>
Molecular Weight	163.00 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	7.463(5)
b (Å)	7.827(5)
c (Å)	11.790(5)
β (°)	93.233(5)
Volume (Å <sup>3</sup> )	687.6(7)
Z	4
Temperature (K)	293
Radiation	Mo Kα
R-factor	0.068

## Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality crystalline material and culminates in the refinement of the crystallographic model. The following sections detail generalized experimental protocols for these key stages, based on methodologies reported for related pyrimidine carboxylic acids.

## Synthesis and Crystallization

The synthesis of pyrimidine carboxylic acids can be achieved through various organic chemistry routes. For instance, the synthesis of pyrimidine-4-carboxylic acid has been reported via the oxidation of 4-methylpyrimidine.[1][2]

Synthesis of Pyrimidine-4-carboxylic Acid:[1][2]

- A solution of 4-methylpyrimidine and sodium hydroxide in water is prepared.
- A hot aqueous solution of potassium permanganate is added dropwise to the stirred solution over several hours.
- After the addition is complete, the mixture is stirred for an additional 30 minutes.
- Excess potassium permanganate is decomposed by the addition of methanol.
- The hot solution is filtered to remove manganese dioxide, and the solid is washed with water.
- The filtrate and washings are combined, concentrated, and then acidified with concentrated HCl to a pH of 2-3.
- The resulting precipitate of crude pyrimidine-4-carboxylic acid is collected after cooling.
- Recrystallization from a water-methanol mixture yields colorless crystals suitable for X-ray diffraction.

**Crystallization:** The key to a successful crystal structure determination lies in the growth of single, defect-free crystals. Slow evaporation of the solvent from a saturated solution at room temperature is a commonly employed technique. Other methods include slow cooling of a saturated solution and vapor diffusion. The choice of solvent is critical and often determined empirically.

## Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

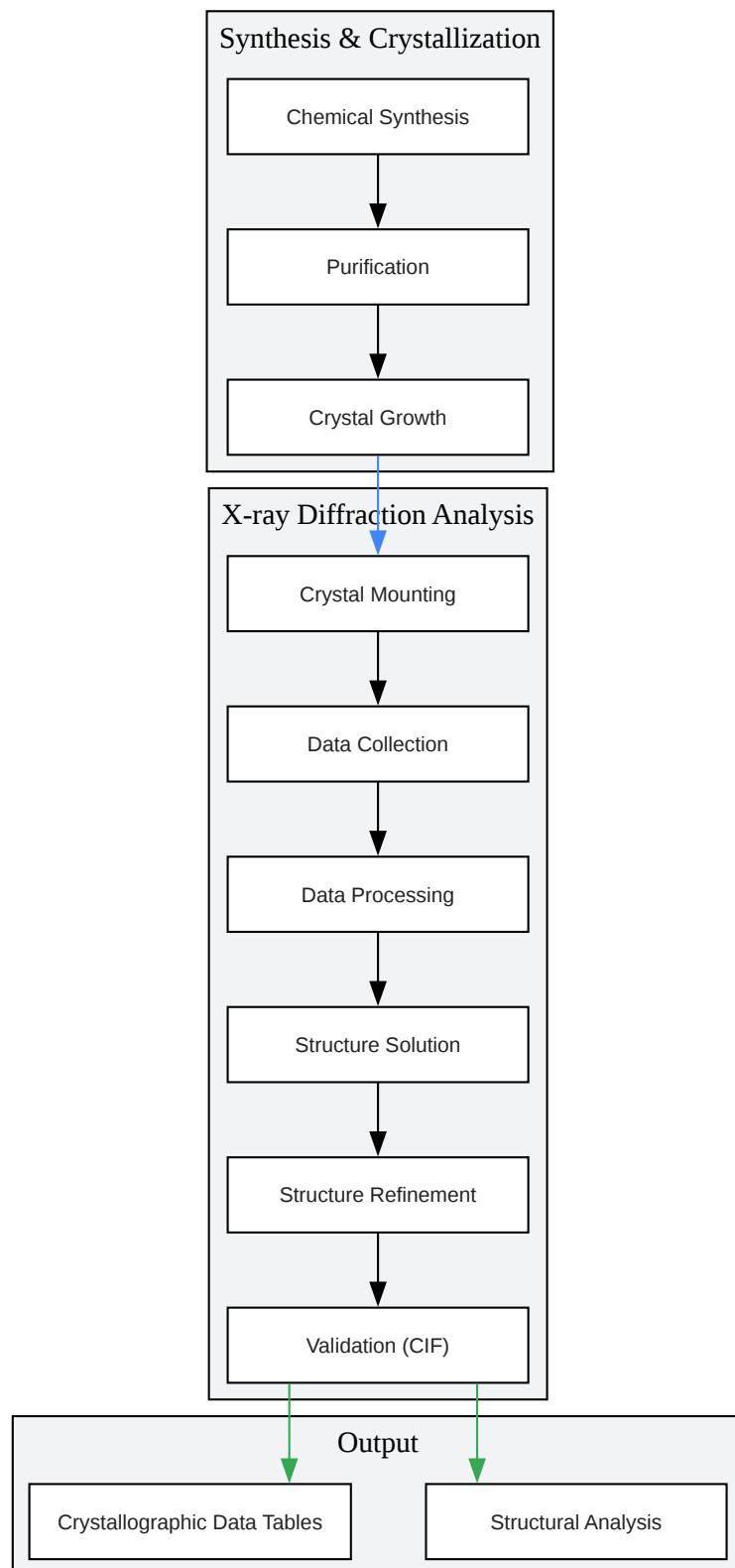
Data Collection and Structure Refinement:[1][3]

- A suitable single crystal is mounted on a goniometer head of a diffractometer.
- The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms.

- The diffractometer, equipped with a radiation source (e.g., Mo K $\alpha$ ), rotates the crystal while irradiating it with X-rays.
- The diffraction pattern, consisting of a series of reflections of varying intensities, is recorded by a detector.
- The collected data is processed to determine the unit cell dimensions and space group of the crystal.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions.

## Mandatory Visualizations

### Experimental Workflow for Crystal Structure Determination

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